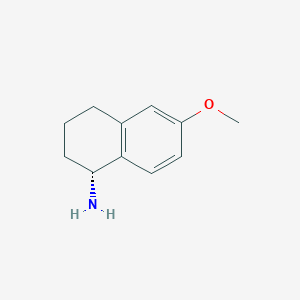

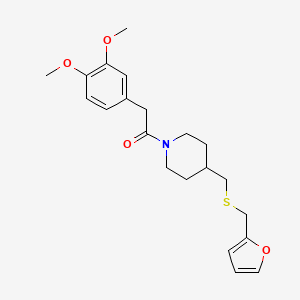

2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives discussed in the provided papers. These derivatives have been synthesized and evaluated for their biological activities, including opioid agonism, antiallergic properties, herbicide antidotes, anticancer activities, and anticonvulsant effects. The papers also describe the synthesis methods, molecular structure analysis, and the physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives involves multi-step reactions, including the use of racemic or chiral amino acids to introduce alkyl and aryl substituents , indolization under Fischer conditions followed by amidification , and starting from readily available chloroacetamides . One-pot synthesis methods have also been reported, which are environmentally friendly and offer good yields . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

X-ray diffraction and 2D NMR techniques have been used to confirm the key structures of synthesized compounds . The molecular structures of some acetamide derivatives have been characterized by spectroscopic methods and confirmed by X-ray crystallography . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored, with some compounds undergoing oxidation reactions to generate multiple products . The reactivity channels for these compounds depend on the oxidant and reaction conditions. Similar studies could provide insights into the reactivity of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized using various spectroscopic methods, including LCMS, IR, 1H, and 13C NMR . These properties are crucial for understanding the compound's stability, solubility, and potential biological activities. The acetamide derivatives have shown a range of biological activities, such as antifungal and insecticidal activities , which could also be relevant for the compound under analysis.

Relevant Case Studies

Case studies of the biological evaluation of acetamide derivatives reveal their potential as opioid kappa agonists with analgesic effects , antiallergic agents , anticancer agents , and anticonvulsants . These studies provide a framework for assessing the biological activities of "this compound" and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry Applications

Compounds structurally related to "2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide" have been extensively studied for their medicinal properties. For example, research on κ-opioid receptor antagonists has shown potential for the treatment of depression and addiction disorders. These compounds demonstrate high affinity and selectivity for κ-opioid receptors, offering insights into therapeutic applications (S. Grimwood et al., 2011).

2. Materials Science and Electrochemistry

The synthesis of polymers based on thiophene derivatives indicates their potential in creating soluble, conducting polymers for electrochromic devices. These materials show promise in applications requiring electronic band gap adjustments and switching abilities, such as in smart windows or display technologies (Serhat Variş et al., 2006).

3. Organic Synthesis and Catalysis

Research on copper complexes with thioether-containing pyridylalkylamide ligands showcases the synthesis and structural characterization of compounds that could be analogously related to the query compound. These studies not only contribute to the understanding of copper coordination chemistry but also highlight potential applications in catalysis and the development of novel materials (Wang Zhao, 2015).

4. Antitumor and Insecticidal Properties

Investigations into heterocyclic compounds derived from acetamide precursors have revealed their antitumor and insecticidal properties. This area of research is particularly relevant for developing new therapeutic agents and agricultural chemicals, demonstrating the broad applicability of such compounds in biomedical and agricultural sciences (H. Shams et al., 2010).

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(10-13-3-1-7-20-13)18-11-12-5-6-17-14(9-12)15-4-2-8-21-15/h1-9H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPSHJVHEBJBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)

![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)